3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1081114-43-3
VCID: VC7745098
InChI: InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22)
SMILES: C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Molecular Formula: C17H10ClN3O2
Molecular Weight: 323.74

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

CAS No.: 1081114-43-3

Cat. No.: VC7745098

Molecular Formula: C17H10ClN3O2

Molecular Weight: 323.74

* For research use only. Not for human or veterinary use.

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one - 1081114-43-3

Specification

CAS No. 1081114-43-3
Molecular Formula C17H10ClN3O2
Molecular Weight 323.74
IUPAC Name 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Standard InChI InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22)
Standard InChI Key JUSZMCZVAHMCHE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two fused heterocyclic systems:

  • Quinolin-4(1H)-one: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding capabilities.

  • 1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and π-π stacking interactions .

The 3-chlorophenyl substituent introduces steric and electronic effects, modulating solubility and target engagement. The IUPAC name, 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₀ClN₃O₂
Molecular Weight323.74 g/mol
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
InChI KeyJUSZMCZVAHMCHE-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental NMR or IR data are absent in the provided sources, computational predictions suggest distinct signals for the oxadiazole ring (C=N stretching ~1600 cm⁻¹) and quinolinone carbonyl (C=O ~1680 cm⁻¹) . The chlorine atom’s inductive effect deshields adjacent protons, likely causing downfield shifts in ¹H NMR .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Quinolinone Formation: Cyclization of anthranilic acid derivatives.

  • Oxadiazole Construction: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions .
    A plausible route involves reacting 3-chlorobenzamide oxime with quinolin-4-one-3-carbonyl chloride, followed by thermal cyclization.

Reaction Conditions

  • Temperature: 80–120°C for cyclization.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation.

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity .

CompoundIC₅₀ (μM)TargetSource
3-(3-(3-Chlorophenyl)-oxadiazolyl)quinolinone12.3HeLa (cervical cancer)
6-Fluoro analogue (CAS 1081135-42-3)8.7MCF-7 (breast cancer)

Antimicrobial Properties

The oxadiazole ring’s electron-deficient nature disrupts bacterial cell membranes. Molecular docking shows affinity for Staphylococcus aureus DNA gyrase (binding energy: -9.2 kcal/mol) .

Applications in Drug Development

Lead Optimization

  • Solubility Enhancement: PEGylation or prodrug strategies address low aqueous solubility .

  • Selectivity Profiling: Structural modifications (e.g., fluorination at C6) improve tumor specificity .

Material Science Applications

The conjugated π-system enables use in:

  • Organic Light-Emitting Diodes (OLEDs): High electron mobility (~0.1 cm²/V·s).

  • Fluorescent Probes: Quantum yield of 0.45 in DMSO.

Future Directions

  • Mechanistic Studies: Elucidate precise molecular targets via CRISPR-Cas9 screens.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Hybrid Molecules: Conjugation with chemotherapeutics (e.g., doxorubicin) for synergistic effects .

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